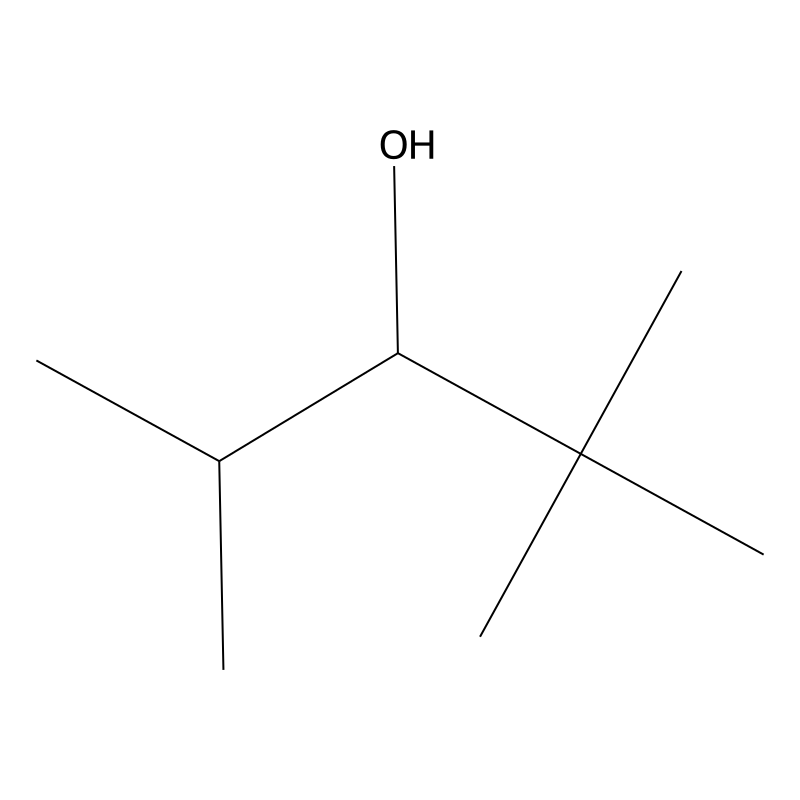2,2,4-Trimethyl-3-pentanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Chemistry
Application: 2,2,4-Trimethyl-3-pentanol is used in dehydration reactions.
Method: The dehydration of 2,2,4-trimethyl-3-pentanol with acid gives a complex mixture of alkenes in the indicated percentages.
Phytochemistry
2,2,4-Trimethyl-3-pentanol is an organic compound with the molecular formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol. It is classified as a tertiary alcohol due to the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is also known by several other names, including 3-pentanol, 2,2,4-trimethylpentan-3-ol, and has a CAS registry number of 5162-48-1. Its structure features a branched alkane backbone with three methyl groups attached to the second carbon atom and one methyl group on the fourth carbon atom .
Several methods exist for synthesizing 2,2,4-trimethyl-3-pentanol:
- Hydroformylation: This method involves the reaction of propylene with carbon monoxide and hydrogen in the presence of a catalyst to produce aldehydes that can be further reduced to yield the desired alcohol.
- Reduction of Ketones: Tertiary alcohols like 2,2,4-trimethyl-3-pentanol can be synthesized via the reduction of corresponding ketones using reducing agents such as lithium aluminum hydride or sodium borohydride .
- Isomerization: The compound can also be produced through isomerization reactions involving simpler alcohols under acidic conditions.
Interaction studies involving 2,2,4-trimethyl-3-pentanol primarily focus on its reactivity with other chemical species. For example:
- Reactivity with Acids: Studies have shown that when subjected to acidic conditions, this compound can undergo rearrangement and dehydration reactions leading to various alkene products.
- Metabolic Studies: While specific interaction studies are sparse, compounds similar in structure have been investigated for their metabolic pathways in biological systems .
Several compounds share structural similarities with 2,2,4-trimethyl-3-pentanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Structure Features | Unique Characteristics |
|---|---|---|---|
| 2-Methyl-3-pentanol | C₅H₁₂O | Straight-chain alcohol | Less branched; lower boiling point |
| 3-Pentanol | C₅H₁₂O | Straight-chain alcohol | Simple structure without branching |
| 2,3-Dimethyl-2-butanol | C₆H₁₄O | Contains two methyl groups on adjacent carbons | Higher degree of branching; different physical properties |
| 1-Octanol | C₈H₁₈O | Straight-chain alcohol | Longer chain; different applications as a surfactant |
| 2-Ethylhexan-1-ol | C₈H₁₈O | Branched structure with an ethyl group | Different branching pattern affecting reactivity |








